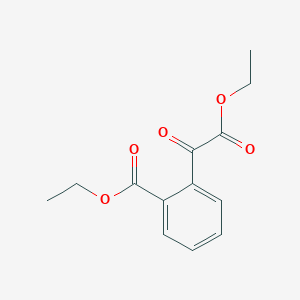

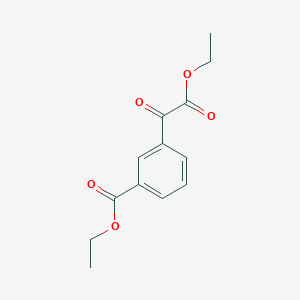

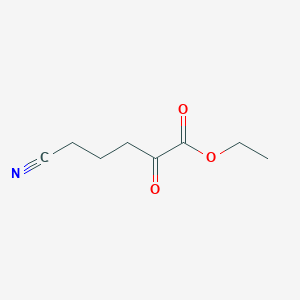

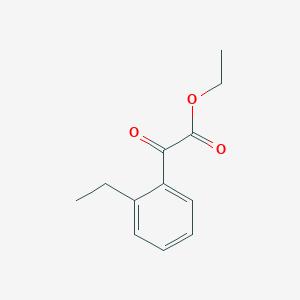

Ethyl 2-ethylbenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-ethylbenzoylformate (EEBF) is an organic compound with the molecular formula C11H14O3. It is a colorless liquid with a faint, aromatic odor. EEBF is used as a flavoring and fragrance agent in food, beverages, and cosmetics. It has also been used in the synthesis of pharmaceuticals and in the synthesis of other compounds. EEBF is a relatively new compound, having only been discovered in the late 1990s.

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 2-ethylbenzoylformate, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, which have significant applications in medicinal chemistry (Honey et al., 2012).

Enantioselective Hydrogenation

- Ethylbenzoylformate undergoes enantioselective hydrogenation in different reaction media, leading to significant developments in enantiometric excess of (R)-ethyl mandelate. This process is crucial in asymmetric synthesis, a key area in pharmaceutical research (Toukoniitty et al., 2004).

Preparation of Fused 3-Aminopyranones

- Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, synthesized from dibenzoylmethane (a related compound), is utilized for preparing substituted 3-aminopyranones and other fused pyrimidin-4-ones. These compounds have potential applications in the development of new pharmaceuticals (Soršak et al., 1998).

Anticancer Activity of Derived Compounds

- Ethyl paraben, related to ethyl 2-ethylbenzoylformate, has been modified to synthesize novel hydrazide-hydrazones with demonstrated anticancer activity. These compounds show potential as therapeutic agents in cancer treatment (Han et al., 2020).

Molecular Structure Studies

- The molecular structure of compounds like diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, related to ethyl 2-ethylbenzoylformate, has been extensively studied to understand their physicochemical properties, which is important in materials science and pharmaceutical formulation (Shi et al., 2014).

Catalysis in Hydroformylation

- Ethyl 2-ethylbenzoylformate derivatives have been studied in the context of rhodium-catalyzed hydroformylation, a critical reaction in industrial chemistry for the production of aldehydes (Sparta et al., 2007).

Mechanism of Action

Target of Action

Ethyl 2-ethylbenzoylformate is a chemical compound with the formula C₁₂H₁₄O₃ The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the enantioselective hydrogenation of ethyl benzoylformate . This suggests that it may interact with its targets to facilitate or inhibit specific chemical reactions. More detailed studies are required to understand the exact nature of these interactions and the resulting changes.

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability

Result of Action

It has been used in the preparation of 1,5-dihydro-5-deazaflavin derivatives possessing a chiral substituent at N (3) position . This suggests that it may have significant effects at the molecular level. More research is needed to describe these effects in detail.

properties

IUPAC Name |

ethyl 2-(2-ethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYHRXYMNOMFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300502 |

Source

|

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951888-49-6 |

Source

|

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.